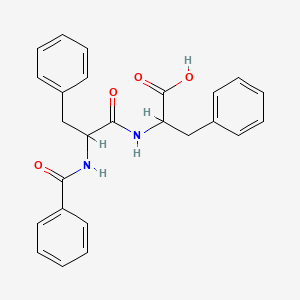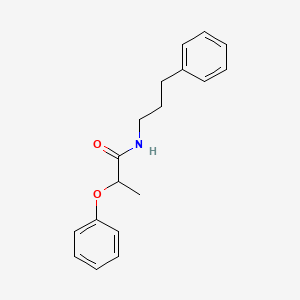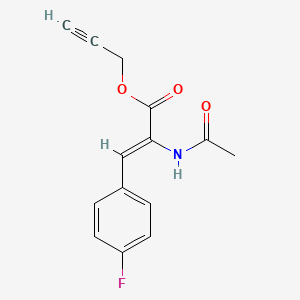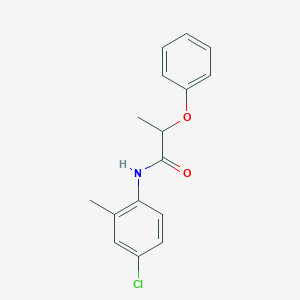
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide
Overview
Description
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first introduced by American Cyanamid in 1977 and is now sold under various trade names. Clomazone is a selective herbicide that targets broadleaf and grassy weeds in crops such as soybeans, cotton, peanuts, and rice.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide inhibits the biosynthesis of carotenoids by blocking the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene. Carotenoids are essential pigments for photosynthesis in plants, and their inhibition leads to the death of weeds. This compound is a selective herbicide that targets only plants that are sensitive to its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. This compound has been shown to have anti-inflammatory properties and is being studied for its potential use as a pharmaceutical agent.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide is a useful tool for studying the biosynthesis of carotenoids in plants. It is a selective herbicide that can be used to target specific weeds in crops without harming the crop itself. However, this compound can be expensive and difficult to synthesize, limiting its use in some experiments.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide. One area of interest is the development of new herbicides that target different enzymes in the carotenoid biosynthesis pathway. Another area of interest is the use of this compound as a pharmaceutical agent for its anti-inflammatory properties. Additionally, there is a need for further research on the environmental impact of this compound and its potential for bioaccumulation.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide has been extensively studied for its herbicidal properties. It is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and rice. This compound is effective against both broadleaf and grassy weeds, making it a versatile herbicide. Its mode of action involves inhibiting the biosynthesis of carotenoids, which are essential for photosynthesis in plants. This compound is also being studied for its potential use as a pharmaceutical agent due to its anti-inflammatory properties.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGXBVLRXBIMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



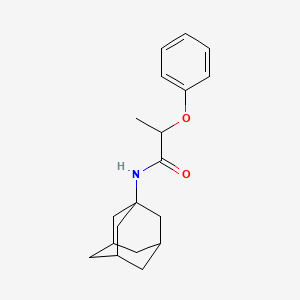

![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931118.png)

